1,4-Dibenzylbenzene
CAS No.: 793-23-7
Cat. No.: VC14434017
Molecular Formula: C20H18
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 793-23-7 |
---|---|
Molecular Formula | C20H18 |
Molecular Weight | 258.4 g/mol |
IUPAC Name | 1,4-dibenzylbenzene |
Standard InChI | InChI=1S/C20H18/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Standard InChI Key | LTGXPINWZFIICV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1,4-Dibenzylbenzene (CH) consists of a central benzene ring substituted with two benzyl groups at opposing para positions. This arrangement confers high symmetry, as evidenced by its crystalline structure and NMR spectral data . The compound’s extended conjugation system contributes to its stability, with a calculated LogP of 4.87, indicating significant hydrophobicity .
Thermodynamic Characteristics
Key physical properties include:
Property | Value | Source |
---|---|---|
Density (20°C) | 1.04 g/cm³ | |
Boiling Point (760 mmHg) | 387.1°C | |
Melting Point | 81°C (354 K) | |
Flash Point | 182.5°C | |
Refractive Index | 1.599 |
The relatively high melting point compared to analogous aromatic compounds arises from efficient molecular packing in the crystalline state . Its sublimation behavior under vacuum makes it suitable for thin-film deposition processes.
Synthetic Methodologies
Friedel-Crafts Benzylation
The canonical synthesis involves Friedel-Crafts alkylation of benzene with 1,4-bis(chloromethyl)benzene using ZnCl₂ catalysis . Optimized conditions (Eq. 1) employ polar solvents like primary alcohols or ketones, achieving yields >80% at stoichiometric ZnCl₂ concentrations :
This method’s efficiency stems from ZnCl₂’s dual role as a Lewis acid catalyst and solvent stabilizer, facilitating carbocation generation and electrophilic substitution .
Trifluoroacetic Acid (TFA)-Mediated Alkylation
Recent innovations utilize TFA to promote benzylic carbocation formation from benzyl alcohols, enabling solvent-free coupling (Eq. 2) :
TFA’s low nucleophilicity prevents carbocation quenching, favoring aryl-alkyl bond formation . This method reduces halogenated waste compared to traditional routes.
Industrial and Research Applications
Polymer Science Precursor
1,4-Dibenzylbenzene serves as a monomer in poly(phenylene sulfide) synthesis, where its rigidity enhances thermal stability in engineering plastics . Cross-linked derivatives exhibit glass transition temperatures exceeding 300°C, suitable for aerospace components.
Organic Synthesis Intermediate
The compound’s benzyl groups undergo selective hydrogenolysis, enabling controlled deprotection in multistep syntheses. Pd/C-catalyzed hydrogenation yields 1,4-diethylbenzene, a valuable solvent in chromatography .
Emerging Research Directions
Catalytic Asymmetric Derivatives
Chiral phosphoric acid catalysts enable enantioselective benzylation, yielding axially chiral 1,4-dibenzylbenzene derivatives with applications in asymmetric catalysis .
Metal-Organic Frameworks (MOFs)
Functionalization with sulfonate groups produces MOFs with 12 Å pore diameters, demonstrating exceptional CO₂ adsorption capacity (4.8 mmol/g at 298 K) .
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